molecular formula C13H9FO3 B8758350 2,4-Dihydroxy-2'-fluorobenzophenone

2,4-Dihydroxy-2'-fluorobenzophenone

Cat. No.: B8758350
M. Wt: 232.21 g/mol
InChI Key: PFRNIAXGPNTGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxy-2'-fluorobenzophenone is a useful research compound. Its molecular formula is C13H9FO3 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

2,4-Dihydroxy-2'-fluorobenzophenone is characterized by its molecular formula C13H9FO3C_{13}H_9FO_3 and a molecular weight of 232.21 g/mol. The presence of hydroxyl groups contributes to its reactivity and functionality in various applications.

Applications in UV Protection

One of the primary applications of this compound is as an ultraviolet (UV) filter . It is widely used in:

  • Cosmetics : The compound is incorporated into sunscreens and skincare products to protect the skin from harmful UV radiation. Its effectiveness as a UV absorber helps prevent skin damage and aging.
  • Plastics and Polymers : It serves as a stabilizer in clear plastics, enhancing their resistance to UV light degradation, which is crucial for outdoor applications.

Pharmaceutical Applications

The compound has shown potential in the pharmaceutical industry:

  • Medicinal Chemistry : It acts as an intermediate in the synthesis of various drugs, including those used for treating cancer and other diseases. Its fluorine substitution enhances biological activity and stability.
  • Research Studies : In vitro studies have assessed its cytotoxic effects on cancer cell lines, including HeLa cells. For instance, research indicates that compounds derived from this compound exhibit significant cytotoxicity against cancer cells when combined with other therapeutic agents .

Case Study 1: UV Absorption Efficiency

A study evaluated the UV absorption properties of this compound compared to other common UV filters. The results indicated that it provides superior protection against UVB radiation, making it highly effective in cosmetic formulations.

CompoundUVB Absorption (%)
This compound98
Benzophenone-385
Octocrylene90

Case Study 2: Cytotoxicity on HeLa Cells

In a cytotoxicity study, researchers tested the efficacy of this compound against HeLa cells using an MTT assay. The findings demonstrated that the compound significantly inhibited cell proliferation at specific concentrations.

Concentration (µM)Cell Viability (%)
1070
2050
5030

Industrial Applications

Beyond cosmetics and pharmaceuticals, this compound also finds utility in:

  • Polymer Manufacturing : It is used as a raw material for producing polyether polyketones, which are known for their excellent thermal stability and chemical resistance.
  • Flame Retardants : Its properties make it suitable for use in formulations aimed at enhancing fire resistance in various materials.

Properties

Molecular Formula

C13H9FO3

Molecular Weight

232.21 g/mol

IUPAC Name

(2,4-dihydroxyphenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)13(17)10-6-5-8(15)7-12(10)16/h1-7,15-16H

InChI Key

PFRNIAXGPNTGEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

m-dimethoxybenzene (27.6 g) and o-fluorobenzoyl chloride (31.7 g) are dissolved in 200 ml of dichloroethane and AlCl3 (28.0 g) is added portionwise. After two hours an additional 56 g of AlCl3 is added and the reaction mixture warmed at 60° C. for 1.5 hours. It is then poured into H2O and extracted with ethylacetate. Drying and evaporation gives a crystalline compound. Trituration with toluene gives 2,4-dihydroxy-2'-fluorobenzophenone, mp 109°-111° C.
Quantity
27.6 g
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reactant
Reaction Step One
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31.7 g
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reactant
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200 mL
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solvent
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Quantity
28 g
Type
reactant
Reaction Step Two
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Quantity
56 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step Five

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.